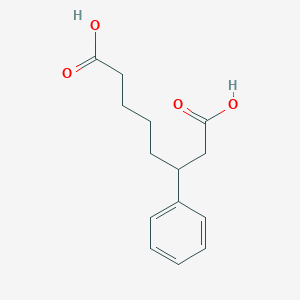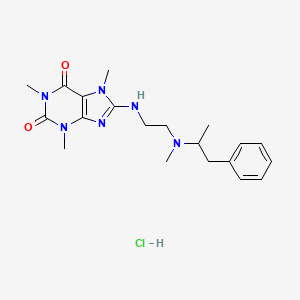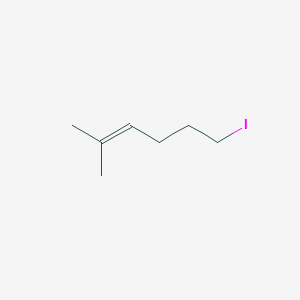
2-Hexene, 6-iodo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexene, 6-iodo-2-methyl- is an organic compound with the molecular formula C7H13I. It is a derivative of hexene, where an iodine atom is attached to the sixth carbon and a methyl group is attached to the second carbon of the hexene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexene, 6-iodo-2-methyl- typically involves the iodination of 2-methyl-2-hexene. One common method is the addition of iodine to the double bond of 2-methyl-2-hexene in the presence of a catalyst or under UV light. The reaction conditions often include solvents like chloroform or carbon tetrachloride to facilitate the reaction.
Industrial Production Methods: Industrial production of 2-Hexene, 6-iodo-2-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and scaling up the production efficiently.
Types of Reactions:
Oxidation: 2-Hexene, 6-iodo-2-methyl- can undergo oxidation reactions, where the double bond is converted to an epoxide or diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to 2-hexane, 6-iodo-2-methyl- using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
2-Hexene, 6-iodo-2-methyl- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexene, 6-iodo-2-methyl- involves its reactivity due to the presence of the iodine atom and the double bond. The iodine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactive sites make it a versatile compound in various chemical transformations.
Comparaison Avec Des Composés Similaires
2-Hexene, 2-methyl-: Lacks the iodine atom, making it less reactive in nucleophilic substitution reactions.
1-Hexene, 6-iodo-2-methyl-: The position of the double bond differs, affecting its reactivity and the types of reactions it can undergo.
Uniqueness: 2-Hexene, 6-iodo-2-methyl- is unique due to the combination of the iodine atom and the double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
63588-94-3 |
|---|---|
Formule moléculaire |
C7H13I |
Poids moléculaire |
224.08 g/mol |
Nom IUPAC |
6-iodo-2-methylhex-2-ene |
InChI |
InChI=1S/C7H13I/c1-7(2)5-3-4-6-8/h5H,3-4,6H2,1-2H3 |
Clé InChI |
SUMOPHHECWPZCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCCI)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


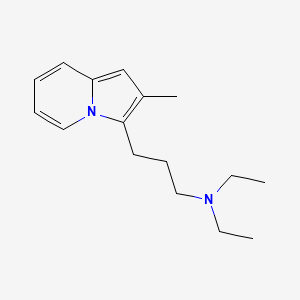



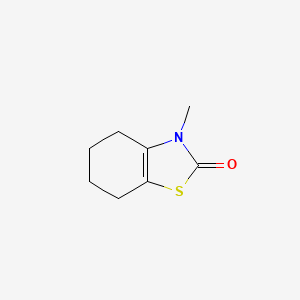
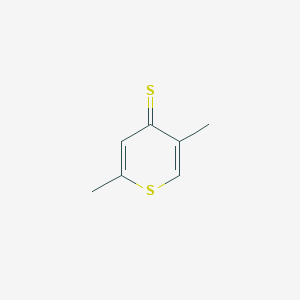
![3-[2-(Naphthalen-1-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14490878.png)
![4-Chloro-2-[2,6-di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14490892.png)
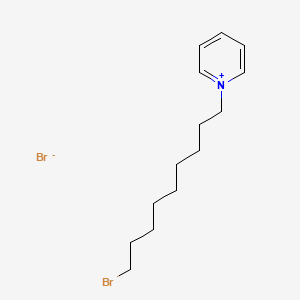
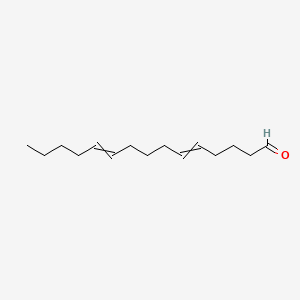

![2-Amino-6-[5-[(5-amino-5-carboxypentyl)carbamoyloxy]pentoxycarbonylamino]hexanoic acid](/img/structure/B14490901.png)
